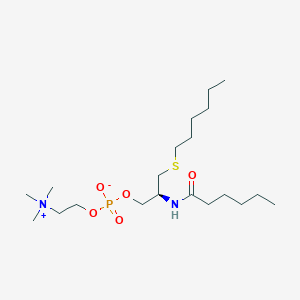

Thioetheramide-PC

Beschreibung

Eigenschaften

CAS-Nummer |

144000-46-4 |

|---|---|

Molekularformel |

C20H43N2O5PS |

Molekulargewicht |

454.6 g/mol |

IUPAC-Name |

[(2S)-2-(hexanoylamino)-3-hexylsulfanylpropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C20H43N2O5PS/c1-6-8-10-12-16-29-18-19(21-20(23)13-11-9-7-2)17-27-28(24,25)26-15-14-22(3,4)5/h19H,6-18H2,1-5H3,(H-,21,23,24,25)/t19-/m0/s1 |

InChI-Schlüssel |

DJRPCPXTLALALA-IBGZPJMESA-N |

Isomerische SMILES |

CCCCCCSC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCC |

Kanonische SMILES |

CCCCCCSCC(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCC |

Synonyme |

1-(hexylthio)-2-(hexanoylamino)-1,2-dideoxy-sn-glycero-3-phosphocholine 1-palmitylthio-2-palmitoylamino-1,2-dideoxy-sn-glycero-3-phosphorylcholine THIOAMID-PC thioether amide PC thioetheramide-PC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Core Mechanism of Thioetheramide-PC: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioetheramide-PC (1-Palmitylthio-2-palmitoylamido-1,2-dideoxy-sn-glycero-3-phosphorylcholine) is a structurally modified phospholipid that serves as a potent, competitive, and reversible inhibitor of secretory phospholipase A2 (sPLA2).[1] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with sPLA2, the relevant signaling pathways, quantitative data on its inhibitory activity, and the experimental protocols used for its characterization.

Mechanism of Action

This compound exerts its inhibitory effect on sPLA2 through a dual-binding mechanism. It interacts with both the catalytic site and a separate activator site on the enzyme.[1] This dual interaction leads to a concentration-dependent biphasic effect: at low concentrations, it can activate sPLA2, while at higher concentrations, it acts as a potent inhibitor.[1] The binding of this compound to the activator site is reported to be tighter than its binding to the catalytic site.[1]

The inhibitory action at the catalytic site is competitive and reversible. The thioether linkage at the sn-1 position and the amide bond at the sn-2 position of the glycerol backbone make the molecule resistant to hydrolysis by sPLA2, allowing it to occupy the active site and prevent the binding and processing of natural phospholipid substrates.[2]

Data Presentation

The inhibitory potency of this compound against sPLA2 has been quantified, providing key data for its characterization as an inhibitor.

| Inhibitor | Enzyme Source | Substrate Concentration | IC50 | Reference |

| This compound | Cobra venom (Naja naja naja) | 0.5 mM | 2 µM |

Signaling Pathway

Secretory phospholipase A2 (sPLA2) enzymes play a crucial role in various signaling pathways, primarily through the liberation of arachidonic acid from the sn-2 position of membrane phospholipids. Arachidonic acid is a precursor for the synthesis of eicosanoids, including prostaglandins and leukotrienes, which are potent mediators of inflammation. By inhibiting sPLA2, this compound can effectively modulate these inflammatory pathways.

Experimental Protocols

The determination of the IC50 value for this compound's inhibition of sPLA2 is a critical experimental procedure. The following is a detailed methodology based on the principles of the spectroscopic thio assay used in the original characterization studies.

sPLA2 Inhibition Assay Protocol

-

Materials and Reagents:

-

Cobra venom (Naja naja naja) phospholipase A2

-

This compound

-

Thio-phosphatidylcholine (Thio-PC) substrate

-

Triton X-100

-

4,4'-dithiobispyridine (DTNB)

-

Assay Buffer (e.g., Tris-HCl with CaCl2 and KCl)

-

-

Preparation of Mixed Micelles:

-

Prepare a solution of the Thio-PC substrate and Triton X-100 in an appropriate organic solvent (e.g., chloroform).

-

Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

-

Hydrate the lipid film with the assay buffer and sonicate until the solution is clear to form mixed micelles.

-

-

Enzyme Inhibition Assay:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, add the assay buffer, the mixed micelle substrate solution, and the various concentrations of this compound.

-

Add DTNB to the wells. DTNB reacts with the free thiol group released upon substrate hydrolysis, producing a colored product that can be measured spectrophotometrically.

-

Initiate the enzymatic reaction by adding a fixed concentration of sPLA2 to each well.

-

Monitor the change in absorbance at the appropriate wavelength (e.g., 324 nm) over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in sPLA2 activity, by fitting the data to a suitable dose-response curve.

-

Logical Relationships

The dual-action mechanism of this compound, where it can act as both an activator and an inhibitor of sPLA2 depending on its concentration, is a key aspect of its interaction with the enzyme. This is due to its differential binding affinities for the catalytic and activator sites.

References

Thioetheramide-PC: A Dual-Modulator of Secretory Phospholipase A2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Secretory phospholipase A2 (sPLA2) enzymes are critical mediators in a variety of physiological and pathological processes, including inflammation, cardiovascular disease, and cancer. Their catalytic activity on phospholipids releases arachidonic acid, a precursor to potent inflammatory signaling molecules such as prostaglandins and leukotrienes. Thioetheramide-PC (1-Palmitylthio-2-palmitoylamido-1,2-dideoxy-sn-glycero-3-phosphorylcholine) is a structurally modified phospholipid that has emerged as a significant tool for studying sPLA2 function due to its unique dualistic nature. It acts as a competitive, reversible inhibitor at higher concentrations and, intriguingly, as an activator at lower concentrations. This technical guide provides a comprehensive overview of the biochemical properties of this compound, its mechanism of action on sPLA2, detailed experimental protocols for its study, and a summary of the current understanding of its role in modulating the sPLA2 signaling pathway.

Introduction to this compound and sPLA2

Secretory phospholipases A2 (sPLA2) are a family of enzymes that catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, leading to the production of free fatty acids and lysophospholipids.[1][2] The release of arachidonic acid by sPLA2 is a rate-limiting step in the biosynthesis of eicosanoids, which are potent lipid mediators involved in inflammation and various cellular signaling pathways.[3][4] Given their central role in these processes, sPLA2s are significant targets for therapeutic intervention.

This compound is a synthetic phospholipid analogue that serves as a valuable research tool for investigating sPLA2 activity.[1] Its structure, featuring a thioether bond at the sn-1 position and an amide bond at the sn-2 position, confers resistance to hydrolysis by sPLA2 while allowing it to interact with the enzyme's active and allosteric sites.

Mechanism of Action: A Dual Inhibitor and Activator

This compound exhibits a complex, concentration-dependent interaction with sPLA2.

-

Inhibition: At micromolar concentrations, this compound acts as a competitive, reversible inhibitor of sPLA2. It binds to the catalytic site of the enzyme, preventing the binding and hydrolysis of natural phospholipid substrates.

-

Activation: At low concentrations, this compound can activate sPLA2 activity. This activation is attributed to its binding to a distinct activator site on the enzyme, which is separate from the catalytic site. Notably, the binding of this compound to the activator site is reported to be tighter than its binding to the catalytic site. This dual interaction suggests a complex allosteric regulation of sPLA2 by this molecule.

Quantitative Data

| Parameter | Value | sPLA2 Isoform | Substrate Concentration | Reference |

| IC50 (Inhibition) | 2 µM | Not specified | 0.5 mM |

Experimental Protocols

Synthesis of this compound

sPLA2 Activity Assay (Colorimetric)

This protocol is adapted from commercially available sPLA2 inhibitor screening kits and provides a method for measuring sPLA2 activity and assessing the inhibitory potential of compounds like this compound.

Principle: This assay utilizes a synthetic substrate, such as 1,2-dithio analog of diheptanoyl phosphatidylcholine. Hydrolysis of the thioester bond at the sn-2 position by sPLA2 releases a free thiol. This thiol then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product that can be quantified by measuring the absorbance at 405-420 nm.

Materials:

-

sPLA2 enzyme (e.g., human recombinant Type V)

-

Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 100 mM KCl, and 0.3 mM Triton X-100)

-

Substrate solution (e.g., diheptanoyl thio-PC)

-

DTNB solution

-

This compound (or other test inhibitors)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions if using a kit, or to the desired concentrations if preparing from individual components. Dilute the sPLA2 enzyme in Assay Buffer to the working concentration. Dissolve this compound in a suitable solvent (e.g., ethanol) to prepare a stock solution and then make serial dilutions in Assay Buffer.

-

Assay Setup:

-

Blank wells: Add Assay Buffer.

-

100% Activity (Control) wells: Add sPLA2 enzyme solution and the same volume of solvent used for the inhibitor.

-

Inhibitor wells: Add sPLA2 enzyme solution and the desired concentration of this compound.

-

-

Reaction Initiation: Add the Substrate Solution to all wells.

-

Color Development: Add the DTNB solution to all wells to start the colorimetric reaction.

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a set period (e.g., 15-60 minutes).

-

Measurement: Read the absorbance at 405-420 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of 100% Activity Well)] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Visualizations

sPLA2 Signaling Pathway

The following diagram illustrates the central role of sPLA2 in the arachidonic acid cascade and the subsequent production of eicosanoids through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This compound can modulate this pathway at the initial step by either inhibiting or activating sPLA2.

Caption: sPLA2 signaling cascade and the modulatory role of this compound.

Experimental Workflow for sPLA2 Inhibition Assay

The following diagram outlines the key steps in a typical experimental workflow for screening sPLA2 inhibitors like this compound.

Caption: Workflow for a colorimetric sPLA2 inhibition assay.

Conclusion

This compound stands out as a unique molecular probe for the study of secretory phospholipase A2. Its dual capacity to both inhibit and activate the enzyme, depending on its concentration, provides a powerful tool to dissect the complex regulatory mechanisms of sPLA2. While its inhibitory properties have been quantitatively characterized, further research is needed to elucidate the precise kinetics and physiological relevance of its activating function. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound in their investigations of sPLA2-mediated cellular processes and as a potential lead compound in the development of novel anti-inflammatory therapies.

References

Thioetheramide-PC: A Technical Guide to its Impact on Arachidonic Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thioetheramide-PC is a potent, competitive, and reversible inhibitor of secretory phospholipase A2 (sPLA2), a critical enzyme in the inflammatory cascade. By blocking the action of sPLA2, this compound effectively curtails the release of arachidonic acid from membrane phospholipids, thereby attenuating the production of downstream pro-inflammatory eicosanoids, including prostaglandins and leukotrienes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on arachidonic acid metabolism, and detailed experimental protocols for its study.

Introduction to this compound and Arachidonic Acid Metabolism

This compound is a structurally modified phospholipid that acts as a competitive, reversible inhibitor of secretory phospholipase A2 (sPLA2).[1] sPLA2 enzymes are responsible for the hydrolysis of the sn-2 ester bond in phospholipids, a key step that releases arachidonic acid.[1] Free arachidonic acid is then available as a substrate for two major enzymatic pathways: the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which lead to the synthesis of prostaglandins and leukotrienes, respectively. These eicosanoids are potent lipid mediators involved in a wide array of physiological and pathological processes, most notably inflammation.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on sPLA2 through a dual-binding mechanism. It interacts with both the catalytic site and an activator site on the enzyme.[1] This competitive inhibition prevents the binding of the natural phospholipid substrate, thereby halting the release of arachidonic acid. It is noteworthy that at low concentrations, this compound has been observed to potentially activate sPLA2, a phenomenon attributed to its tighter binding to the activator site.[1]

Quantitative Effects on sPLA2 Activity

The inhibitory potency of this compound against sPLA2 has been quantified, with a reported IC50 value of 2 µM .[1] This value represents the concentration of this compound required to inhibit 50% of the sPLA2 enzyme activity in vitro.

| Parameter | Value | Reference |

| Inhibitor | This compound | |

| Enzyme | Secretory Phospholipase A2 (sPLA2) | |

| Inhibition Type | Competitive, Reversible | |

| IC50 | 2 µM |

Signaling Pathways and Experimental Workflows

Arachidonic Acid Metabolism Pathway

The following diagram illustrates the central role of sPLA2 in the arachidonic acid cascade and the point of intervention for this compound.

Experimental Workflow for sPLA2 Inhibition Assay

This workflow outlines the key steps in determining the inhibitory activity of this compound on sPLA2.

Experimental Protocols

Secretory Phospholipase A2 (sPLA2) Inhibition Assay

This protocol is adapted from commercially available sPLA2 assay kits and is suitable for determining the IC50 of this compound.

Materials:

-

Secretory Phospholipase A2 (e.g., from bee venom)

-

This compound

-

Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 100 mM KCl)

-

Thio-phosphatidylcholine (thio-PC) substrate (e.g., diheptanoyl thio-PC)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-414 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of sPLA2 in assay buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and create a dilution series in assay buffer.

-

Prepare the thio-PC substrate solution in assay buffer.

-

Prepare the DTNB solution in an appropriate buffer (e.g., 0.4 M Tris-HCl, pH 8.0).

-

-

Assay Setup:

-

In a 96-well plate, add assay buffer to all wells.

-

Add the sPLA2 enzyme solution to all wells except the blank.

-

Add the different dilutions of this compound to the test wells. Add solvent control to the positive control wells.

-

Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes).

-

-

Reaction Initiation and Measurement:

-

Add the DTNB solution to all wells.

-

Initiate the reaction by adding the thio-PC substrate to all wells.

-

Immediately start measuring the absorbance at 405-414 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-20 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Plot the percentage of sPLA2 inhibition against the log concentration of this compound.

-

Determine the IC50 value from the resulting dose-response curve.

-

Quantification of Prostaglandins and Leukotrienes by LC-MS/MS

This protocol provides a general framework for the analysis of arachidonic acid metabolites in cell culture supernatants or biological fluids following treatment with this compound.

Materials:

-

Cell culture medium or biological fluid samples (treated with this compound and a stimulant to induce eicosanoid production, e.g., LPS)

-

Internal standards (deuterated prostaglandins and leukotrienes)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Methanol, Acetonitrile, Water (LC-MS grade)

-

Formic acid or Acetic acid

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Sample Preparation:

-

To the collected samples, add a mixture of deuterated internal standards.

-

Perform solid-phase extraction (SPE) to isolate and concentrate the eicosanoids.

-

Condition the SPE cartridge with methanol and then water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol) to remove impurities.

-

Elute the eicosanoids with a high percentage of organic solvent (e.g., methanol or acetonitrile).

-

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Use a suitable C18 column for reverse-phase chromatography.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile/methanol with 0.1% formic acid). The gradient should be optimized to achieve good separation of the target analytes.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) for the detection and quantification of each eicosanoid and its corresponding internal standard. The precursor-to-product ion transitions for each analyte need to be optimized.

-

-

-

Data Analysis:

-

Generate a calibration curve for each analyte using known concentrations of standards.

-

Quantify the concentration of each prostaglandin and leukotriene in the samples by comparing their peak areas to those of the internal standards and using the calibration curves.

-

Compare the levels of eicosanoids in this compound-treated samples to control samples to determine the extent of inhibition.

-

Conclusion

This compound is a valuable research tool for investigating the role of sPLA2 in the arachidonic acid cascade and inflammation. Its well-defined mechanism of action and potent inhibitory activity make it a suitable candidate for in vitro and potentially in vivo studies. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively assess the impact of this compound on arachidonic acid metabolism and to further explore its therapeutic potential. Future research should focus on obtaining in vivo data to correlate the in vitro findings with physiological and pathological responses.

References

The Intricate Dance of Structure and Activity: A Deep Dive into Thioetheramide-PC and its Analogs as sPLA2 Inhibitors

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the structure-activity relationship (SAR) of Thioetheramide-PC, a potent, reversible, and competitive inhibitor of secretory phospholipase A2 (sPLA2). This compound, chemically known as 1-Palmitylthio-2-palmitoylamido-1,2-dideoxy-sn-glycero-3-phosphorylcholine, and its analogs represent a significant area of research in the development of therapeutics for inflammatory diseases, cardiovascular conditions, and cancer. This guide summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological and experimental frameworks.

Core Concepts: this compound and its Interaction with sPLA2

This compound is a structurally modified phospholipid designed to mimic the natural substrates of sPLA2.[1][2][3] Secretory phospholipase A2s are a family of enzymes that play a crucial role in various physiological and pathological processes by hydrolyzing the sn-2 ester bond of phospholipids. This action releases fatty acids, such as arachidonic acid, and lysophospholipids, which are precursors to potent inflammatory mediators like prostaglandins and leukotrienes.[2][3]

A key feature of this compound is its dual-binding mechanism. It interacts with both the catalytic site and an allosteric activator site on the sPLA2 enzyme. This can lead to a paradoxical effect where at low concentrations, it may activate the enzyme, while at higher concentrations, it acts as a potent inhibitor. The inhibitory activity of the parent compound, this compound, has been quantified with an IC50 value of 2 µM at a substrate concentration of 0.5 mM.

Structure-Activity Relationship (SAR) of this compound Analogs

The inhibitory potency of this compound analogs is highly dependent on their structural features. Systematic modifications of the polar headgroup, the sn-1 thioether linkage, and the sn-2 amide linkage have provided valuable insights into the key determinants for effective sPLA2 inhibition. The following table summarizes the quantitative SAR data for a series of this compound analogs.

| Compound ID | sn-1 Modification | sn-2 Modification | Headgroup | sPLA2 IC50 (µM) |

| This compound | 1-Palmitylthio (C16) | 2-Palmitoylamido (C16) | Phosphocholine | 2.0 |

| Thioetheramide-PE | 1-Palmitylthio (C16) | 2-Palmitoylamido (C16) | Phosphoethanolamine | 0.45 |

| Short-chain analog | 1-Hexylthio (C6) | 2-Hexanoylamido (C6) | Phosphocholine | Not specified |

Data sourced from Yu et al., 1990.

Key SAR Observations:

-

Headgroup Modification: The nature of the polar headgroup significantly influences inhibitory activity. The phosphoethanolamine (PE) headgroup in Thioetheramide-PE results in a nearly 4.5-fold increase in potency compared to the phosphocholine (PC) headgroup of the parent compound.

Experimental Protocols

The determination of the inhibitory activity of this compound and its analogs relies on robust and sensitive enzymatic assays. The following is a detailed methodology for a common sPLA2 inhibition assay.

Secretory Phospholipase A2 (sPLA2) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against sPLA2.

Materials:

-

Secretory Phospholipase A2 (e.g., from bee or cobra venom)

-

Chromogenic or fluorogenic sPLA2 substrate (e.g., diheptanoyl thio-phosphatidylcholine or a BODIPY-labeled phosphatidylcholine)

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, for use with thio-PC substrates)

-

Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100)

-

Test compounds (this compound and its analogs) dissolved in an appropriate solvent (e.g., ethanol or DMSO)

-

96-well microtiter plate

-

Microplate reader capable of measuring absorbance or fluorescence at the appropriate wavelengths

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of sPLA2 in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate.

-

Prepare a stock solution of the sPLA2 substrate. If using a thio-PC substrate, also prepare a stock solution of DTNB.

-

Prepare a series of dilutions of the test compounds in the assay buffer.

-

-

Assay Setup:

-

To each well of the 96-well plate, add a fixed volume of the diluted test compound. Include wells with buffer only (negative control) and wells with a known inhibitor or no inhibitor (positive control).

-

Add the sPLA2 enzyme solution to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the sPLA2 substrate solution to each well. If using a thio-PC substrate, the DTNB solution should be included with the substrate.

-

Immediately begin monitoring the change in absorbance (e.g., at 414 nm for the DTNB reaction) or fluorescence over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in signal) for each concentration of the test compound.

-

Plot the percentage of sPLA2 inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

-

Visualizing the Core Concepts

To further elucidate the mechanisms and processes discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: The sPLA2 Signaling Pathway in Inflammation.

Caption: Workflow for a typical sPLA2 inhibition assay.

Conclusion

This compound and its analogs are invaluable tools for studying the role of sPLA2 in health and disease. The structure-activity relationships highlighted in this guide underscore the importance of specific structural motifs for potent inhibition. The detailed experimental protocol provides a foundation for researchers to reliably assess the efficacy of novel sPLA2 inhibitors. Further research into a broader range of analogs will undoubtedly lead to the development of more potent and selective inhibitors, paving the way for new therapeutic interventions for a host of inflammatory and proliferative disorders.

References

Thioetheramide-PC: A Technical Guide to its Interactions with Cell Membranes for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Thioetheramide-Phosphatidylcholine (Thioetheramide-PC), a structurally modified phospholipid with significant implications for cell membrane dynamics and signaling. Primarily recognized as a competitive, reversible inhibitor of secretory phospholipase A2 (sPLA2), this compound's unique chemical structure suggests a broader range of effects on the biophysical properties of the cell membrane. This document consolidates the current understanding of this compound, including its established role in sPLA2 inhibition, and explores its potential, yet less-documented, impacts on membrane fluidity, ion channel activity, and cellular uptake. Detailed experimental protocols for investigating these properties are provided, alongside visualizations of key molecular interactions and experimental workflows, to support further research and drug development efforts in this area.

Introduction to this compound

This compound is a synthetic phospholipid analogue characterized by two key modifications to the glycerophospholipid backbone: a thioether linkage at the sn-1 position and an amide linkage at the sn-2 position. These alterations confer resistance to hydrolysis by phospholipases, making it a stable tool for studying lipid-protein interactions at the membrane interface. Its primary and most well-documented function is the competitive and reversible inhibition of secretory phospholipase A2 (sPLA2) enzymes.[1]

sPLA2s are a family of enzymes that catalyze the hydrolysis of the sn-2 ester bond of phospholipids, releasing fatty acids, such as arachidonic acid, and lysophospholipids.[1][2] These products are precursors to a wide array of signaling molecules, including prostaglandins and leukotrienes, which are potent mediators of inflammation.[2][3] Consequently, the inhibition of sPLA2 is a key therapeutic target for a variety of inflammatory diseases.

A peculiar characteristic of this compound is its dual regulatory effect on sPLA2. At higher concentrations, it acts as an inhibitor by binding to the enzyme's catalytic site. However, at lower concentrations, it can potentially act as an activator by binding to a separate activator site on the enzyme. This complex interaction underscores the need for a detailed understanding of its behavior in a biological context.

Quantitative Data on this compound's Interaction with sPLA2

The inhibitory potency of this compound against sPLA2 has been quantified, providing a basis for its use in experimental systems.

| Parameter | Value | Substrate Concentration | Enzyme Source | Reference |

| IC₅₀ | 2 µM | 0.5 mM | Not Specified |

Known Interactions with Cell Membranes: The sPLA2 Interface

The primary interaction of this compound with the cell membrane is in the context of its modulation of sPLA2 activity. sPLA2s are water-soluble enzymes that exert their function at the lipid-water interface of cell membranes. This compound, being a phospholipid analogue, integrates into the lipid bilayer and presents itself as a substrate mimic to sPLA2.

The binding of this compound to sPLA2 is a multifaceted process involving both the catalytic and activator sites of the enzyme. This interaction is crucial for its inhibitory (or activating) effects on the downstream signaling pathways initiated by sPLA2.

The sPLA2 Signaling Pathway and its Modulation by this compound

The canonical sPLA2 signaling pathway begins with the binding of sPLA2 to the cell membrane, followed by the hydrolysis of phospholipids. This process releases arachidonic acid, which is then metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to produce prostaglandins and leukotrienes, respectively. These eicosanoids then act on their respective receptors to elicit a wide range of inflammatory responses. This compound intervenes at the initial step of this cascade by preventing the hydrolysis of membrane phospholipids.

Figure 1: sPLA2 signaling pathway and its inhibition by this compound.

Postulated Effects on Cell Membrane Properties

While direct experimental evidence is limited, the unique thioether and amide linkages in this compound suggest that it may influence the biophysical properties of the cell membrane beyond its role as an sPLA2 inhibitor. These postulations are based on the known effects of other ether lipids.

-

Membrane Fluidity: Ether lipids have been shown to affect membrane fluidity. The replacement of an ester linkage with a thioether linkage in this compound could alter the packing of the acyl chains within the lipid bilayer. This may lead to changes in membrane fluidity, which in turn can modulate the function of membrane-embedded proteins.

-

Bilayer Stability and Permeability: The chemical stability of the thioether bond compared to the ester bond could enhance the overall stability of the lipid bilayer. This might also have implications for the permeability of the membrane to ions and small molecules. One report suggests that this compound can alter lipid bilayer properties, impacting membrane permeability and fluidity.

-

Interaction with Membrane Proteins: Changes in the lipid environment, such as altered fluidity and thickness, can allosterically modulate the function of ion channels and other membrane-bound proteins. The presence of this compound in the membrane could therefore have indirect effects on cellular signaling and transport processes.

Cellular Uptake and Potential Mechanisms

The mechanism by which this compound enters cells has not been explicitly studied. However, as a phospholipid analogue, it is likely to utilize one of the known pathways for phospholipid uptake. These can include:

-

Passive Diffusion: Small, lipophilic molecules can diffuse across the cell membrane. While phospholipids are relatively large, their amphipathic nature allows for some degree of passive movement across the bilayer.

-

Protein-Mediated Transport: Specific transporter proteins, such as scavenger receptors (e.g., SR-BI and CD36), are known to facilitate the uptake of various phospholipids. It is plausible that this compound could be a substrate for such transporters.

-

Endocytosis: Cells can internalize portions of their plasma membrane through endocytosis, bringing in extracellular molecules, including lipids.

Further research is required to elucidate the specific uptake mechanism(s) of this compound.

Experimental Protocols

To facilitate further investigation into the membrane-modifying properties of this compound, detailed protocols for key experimental techniques are provided below.

Assessment of Membrane Fluidity using Fluorescence Anisotropy

Fluorescence anisotropy is a powerful technique to measure membrane fluidity by monitoring the rotational mobility of a fluorescent probe embedded in the lipid bilayer. Trimethylammonium-diphenylhexatriene (TMA-DPH) is a suitable probe for this purpose as it anchors at the lipid-water interface.

Materials:

-

This compound

-

Liposomes (e.g., prepared from POPC or a relevant lipid mixture)

-

TMA-DPH (1 mM stock in ethanol)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fluorometer with polarization filters

Procedure:

-

Liposome Preparation: Prepare unilamellar liposomes containing varying molar percentages of this compound.

-

Probe Incorporation: Add the TMA-DPH stock solution to the liposome suspension to a final probe concentration of 1-5 µM and a final lipid concentration of 0.1-0.2 mg/mL.

-

Incubation: Incubate the mixture for at least 30 minutes at room temperature, protected from light, to allow for the incorporation of the probe into the liposome membranes.

-

Fluorescence Measurement:

-

Set the excitation wavelength to 355 nm and the emission wavelength to 430 nm.

-

Measure the fluorescence intensities parallel (I_VV) and perpendicular (I_VH) to the vertically polarized excitation light.

-

-

Anisotropy Calculation: Calculate the steady-state fluorescence anisotropy (r) using the following equation:

-

r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

-

Where G is the grating correction factor of the instrument.

-

-

Data Analysis: An increase in anisotropy (r) corresponds to a decrease in membrane fluidity. Plot the anisotropy values as a function of this compound concentration.

Figure 2: Experimental workflow for assessing membrane fluidity.

Investigation of Ion Channel Modulation using Patch-Clamp Electrophysiology

The patch-clamp technique allows for the direct measurement of ion flow through single or multiple ion channels, providing insights into their gating properties.

Materials:

-

Cell line expressing the ion channel of interest

-

This compound

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipette fabrication

-

Intracellular and extracellular recording solutions

-

Data acquisition and analysis software

Procedure:

-

Cell Culture: Culture the cells on glass coverslips suitable for patch-clamp recording.

-

Pipette Preparation: Pull and fire-polish glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Configuration:

-

Cell-attached: Record the activity of channels within the patched membrane area.

-

Whole-cell: Apply a brief pulse of suction to rupture the membrane patch, allowing for control of the intracellular environment and recording of the total current from the entire cell.

-

Inside-out/Outside-out: Excise the membrane patch to study the effects of this compound on the intracellular or extracellular face of the ion channel, respectively.

-

-

This compound Application:

-

For whole-cell recordings, this compound can be included in the intracellular pipette solution or perfused into the extracellular bath.

-

For excised patches, it can be applied to the appropriate side of the membrane via the perfusion system.

-

-

Data Recording and Analysis: Record ion channel currents before and after the application of this compound at various concentrations. Analyze changes in channel open probability, single-channel conductance, and gating kinetics.

Figure 3: Workflow for investigating ion channel modulation.

Conclusion and Future Directions

This compound is a valuable pharmacological tool for the study of sPLA2-mediated signaling pathways. Its primary role as a potent, reversible inhibitor of sPLA2 is well-established. However, its structural similarity to endogenous phospholipids, combined with its unique thioether and amide linkages, strongly suggests that its interactions with the cell membrane are more complex than currently documented.

Future research should focus on elucidating the direct effects of this compound on the biophysical properties of lipid bilayers. The experimental protocols outlined in this guide provide a framework for such investigations. A deeper understanding of how this compound modulates membrane fluidity, stability, and the function of integral membrane proteins will not only provide a more complete picture of its pharmacological profile but may also open new avenues for its therapeutic application. Furthermore, a definitive characterization of its cellular uptake mechanisms will be crucial for optimizing its delivery and efficacy in cellular and in vivo models. Such studies will be invaluable for researchers, scientists, and drug development professionals working to harness the therapeutic potential of this intriguing molecule.

References

The Discovery and Synthesis of Thioetheramide-PC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of Thioetheramide-PC, a potent, reversible inhibitor of secretory phospholipase A2 (sPLA2). The information is tailored for researchers, scientists, and professionals in the field of drug development.

Discovery and Rationale

This compound, chemically known as 1-Palmitylthio-2-palmitoylamido-1,2-dideoxy-sn-glycero-3-phosphorylcholine, is a structurally modified phospholipid developed as a competitive, reversible inhibitor of secretory phospholipase A2 (sPLA2)[1][2][3][4][5]. The design of this inhibitor was based on creating a stable analog of the natural substrate of sPLA2, phosphatidylcholine, that could bind to the enzyme's active site without being hydrolyzed.

The key structural modifications that contribute to its inhibitory activity are:

-

sn-1 Thioether Linkage: The ester bond at the sn-1 position is replaced with a more stable thioether linkage.

-

sn-2 Amide Linkage: The hydrolyzable ester bond at the sn-2 position is replaced with a non-hydrolyzable amide bond.

These modifications allow this compound to act as a potent inhibitor of sPLA2. Interestingly, this compound exhibits a dual interaction with sPLA2. Besides binding to the catalytic site, it also binds with higher affinity to an activator site on the enzyme. This can lead to an activatory effect at low concentrations, a crucial consideration for in vitro and in vivo studies.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | 1-Palmitylthio-2-palmitoylamido-1,2-dideoxy-sn-glycero-3-phosphorylcholine | |

| CAS Number | 116457-99-9 | |

| Molecular Formula | C40H83N2O5PS | |

| Molecular Weight | 735.1 g/mol | |

| Purity | ≥95% | |

| Formulation | A solution in ethanol | |

| Storage Temperature | -20°C |

Table 2: Inhibitory Activity

| Parameter | Value | Conditions | Reference |

| IC50 | 2 µM | Substrate concentration of 0.5 mM |

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and the assay used to determine its inhibitory activity, based on the foundational work in the field.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the creation of the thioether and amide linkages to a glycerol backbone, followed by the addition of the phosphocholine headgroup. The following is a representative synthetic scheme.

References

The Linchpin of Potency: Unraveling the Significance of Thioether and Amide Linkages in Thioetheramide-PC

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Thioetheramide-Phosphocholine (Thioetheramide-PC) has emerged as a noteworthy molecule in the study of phospholipase A2 (PLA2) inhibition. Its unique structural modifications, specifically the incorporation of a thioether and an amide linkage in place of the typical ester bonds found in natural phospholipids, are central to its function as a potent, competitive, and reversible inhibitor of secretory phospholipase A2 (sPLA2). This technical guide delves into the core significance of these chemical bonds, providing a comprehensive overview of their impact on the molecule's interaction with sPLA2, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

The Structural Heart of Inhibition: Thioether and Amide Bonds

This compound, chemically known as 1-Palmitylthio-2-palmitoylamido-1,2-dideoxy-sn-glycero-3-phosphorylcholine, is a synthetic phospholipid analogue.[1][2][3][4][5] Its inhibitory prowess stems directly from the strategic replacement of the ester linkages at the sn-1 and sn-2 positions of the glycerol backbone with a thioether and an amide bond, respectively.

The Amide Linkage: Forging a Tighter Embrace with the Active Site

The substitution of the ester bond at the sn-2 position with an amide linkage is a critical modification that significantly enhances the inhibitory potency of this compound. Research has shown that sn-2 amide analogues of phospholipids bind more tightly to the sPLA2 active site than their natural ester counterparts. This enhanced binding is attributed to the ability of the amide group to form a crucial hydrogen bond.

The prevailing hypothesis suggests that the amide's N-H group can act as a hydrogen bond donor, interacting with a key water molecule or amino acid residue within the enzyme's active site. This additional point of contact stabilizes the enzyme-inhibitor complex, leading to a more potent and sustained inhibition of the enzyme's catalytic activity. The planarity and rigidity of the amide bond also contribute to a more defined conformation of the inhibitor within the active site, further optimizing its interaction with key residues.

The Thioether Linkage: A Pillar of Stability and an Analytical Ally

At the sn-1 position, the replacement of the ester bond with a thioether linkage offers two key advantages: increased chemical stability and utility in analytical studies.

From a chemical stability perspective, thioethers are significantly more resistant to hydrolysis than esters. This intrinsic stability makes this compound a more robust molecule, both for in vitro experimental use and for potential therapeutic applications where metabolic degradation is a concern.

Furthermore, the presence of the sulfur atom in the thioether linkage has proven invaluable in biophysical studies aimed at elucidating the conformation of the inhibitor when bound to sPLA2. For instance, in Nuclear Magnetic Resonance (NMR) spectroscopy, the thioether group influences the chemical shifts of adjacent methylene protons, which aids in the detailed conformational analysis of the inhibitor within the enzyme's catalytic site.

Quantitative Insights into Inhibition

The structural modifications in this compound translate into measurable inhibitory activity against sPLA2. The most commonly reported metric is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound | Target Enzyme | IC50 Value | Substrate Concentration | Reference(s) |

| This compound | Secretory PLA2 (sPLA2) | 2 µM | 0.5 mM | |

| Thioether amide-PE | Secretory PLA2 (sPLA2) | 0.45 µM | Not Specified |

It is important to note that this compound exhibits a dual interaction with sPLA2. While it acts as a competitive inhibitor at the catalytic site, it also binds to an activator site on the enzyme. This can lead to an apparent activation of sPLA2 at low concentrations of the inhibitor.

Experimental Protocols

To facilitate further research and validation, this section provides a detailed methodology for a representative sPLA2 inhibition assay, based on commonly used techniques for evaluating compounds like this compound.

Secretory PLA2 (sPLA2) Inhibition Assay using a Spectroscopic Thio Assay

This assay measures the activity of sPLA2 by detecting the release of a thiol-containing product from a synthetic substrate, 1,2-diheptanoyl-thio-PC. The released thiol reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product that can be quantified spectrophotometrically at 414 nm.

Materials:

-

sPLA2 enzyme (e.g., from bee or cobra venom)

-

This compound (or other test inhibitor)

-

1,2-diheptanoyl-thio-PC (substrate)

-

DTNB (Ellman's reagent)

-

Triton X-100

-

Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 100 mM KCl)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 414 nm

Procedure:

-

Preparation of Reagents:

-

Assay Buffer: Prepare the assay buffer and ensure it is at the desired pH and temperature.

-

DTNB Solution: Prepare a stock solution of DTNB in a suitable buffer (e.g., 0.4 M Tris-HCl, pH 8.0).

-

Substrate Solution (Triton X-100 Mixed Micelles):

-

Dry the 1,2-diheptanoyl-thio-PC substrate under a stream of nitrogen.

-

Resuspend the dried substrate in Assay Buffer containing a specific concentration of Triton X-100 (e.g., 0.3 mM) to form mixed micelles. The final substrate concentration should be optimized for the specific assay conditions (e.g., 1.66 mM). Vortex until the solution is clear.

-

-

Inhibitor Stock Solution: Dissolve this compound in a suitable solvent (e.g., ethanol) to prepare a concentrated stock solution. Further dilutions should be made in the Assay Buffer.

-

Enzyme Solution: Prepare a working solution of sPLA2 in Assay Buffer to the desired concentration.

-

-

Assay Protocol:

-

To the wells of a 96-well microplate, add the following in order:

-

Assay Buffer

-

Inhibitor solution (or vehicle control)

-

DTNB solution

-

sPLA2 enzyme solution

-

-

Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the Substrate Solution to all wells.

-

Immediately start monitoring the change in absorbance at 414 nm over time using a microplate reader. Record readings at regular intervals (e.g., every minute) for a set duration (e.g., 10-20 minutes).

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per minute) for each well.

-

Subtract the rate of the blank (no enzyme) from the rates of all other wells.

-

Plot the reaction rate against the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Visualizing the Molecular Interactions and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the proposed mechanism of sPLA2 inhibition by this compound and a typical experimental workflow.

Caption: Proposed interaction of this compound within the sPLA2 active site.

Caption: A generalized workflow for the sPLA2 inhibition assay.

Conclusion

The thioether and amide linkages in this compound are not mere structural substitutions but are the very essence of its enhanced inhibitory activity against sPLA2. The amide bond facilitates a tighter and more stable interaction with the enzyme's active site through hydrogen bonding, while the thioether linkage provides crucial chemical stability and serves as a valuable tool for structural analysis. This deep understanding of the structure-activity relationship, coupled with robust experimental protocols, empowers researchers to further explore the potential of this compound and to design novel, even more potent sPLA2 inhibitors for various therapeutic applications.

References

Thioetheramide-PC: A Technical Guide for the Study of Phospholipase A2 Biology

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The Phospholipase A2 (PLA2) superfamily of enzymes plays a critical role in a vast array of cellular processes, including inflammation, signal transduction, and membrane homeostasis.[1][2][3][4][5] These enzymes catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid and a lysophospholipid. The products of this reaction, particularly arachidonic acid and various lysophospholipids, are precursors to potent lipid mediators such as eicosanoids (prostaglandins, leukotrienes) and platelet-activating factor (PAF). Given their central role in generating inflammatory mediators, PLA2 enzymes, especially the secretory forms (sPLA2), are significant targets for drug development in inflammatory diseases, cardiovascular conditions, and cancer.

The study of sPLA2 function and the screening for its inhibitors require robust and specific molecular tools. Thioetheramide-PC (1-Palmitylthio-2-palmitoylamido-1,2-dideoxy-sn-glycero-3-phosphorylcholine) is a structurally modified, non-hydrolyzable phospholipid analogue that serves as a potent tool for investigating sPLA2 biology. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data, and detailed protocols for its use in sPLA2 research.

Profile of this compound

This compound is a synthetic phospholipid analogue designed to mimic the natural substrates of PLA2. Its key structural modifications—a thioether bond at the sn-1 position and an amide bond at the sn-2 position—render it resistant to hydrolysis by PLA2, allowing it to function as a competitive inhibitor.

1.1. Mechanism of Action

This compound functions as a competitive, reversible inhibitor of secretory phospholipase A2 (sPLA2). Its mechanism is unique due to a dual interaction with the enzyme. In addition to binding to the catalytic site, this compound also binds to a separate activator site on the sPLA2 enzyme.

Interestingly, the affinity of this compound is higher for the activator site than for the catalytic site. This leads to a concentration-dependent biphasic effect:

-

At low concentrations: this compound preferentially binds to the activator site, which can result in an activation of phospholipase activity.

-

At high concentrations: It occupies both the activator and the catalytic sites, leading to potent competitive inhibition of the enzyme's hydrolytic activity.

This dual functionality makes it a fascinating tool for probing the allosteric regulation and catalytic mechanism of sPLA2.

References

- 1. Updating Phospholipase A2 Biology [mdpi.com]

- 2. Updating Phospholipase A2 Biology [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. The Phospholipase A2 Superfamily: Structure, Isozymes, Catalysis, Physiologic and Pathologic Roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulatory functions of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Inhibition of Secretory Phospholipase A2: A Technical Guide to Thioetheramide-PC and sPLA2 Substrate Specificity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the biochemical characteristics of Thioetheramide-PC, a potent inhibitor of secretory phospholipase A2 (sPLA2), and delves into the critical aspect of sPLA2 substrate specificity. This document provides a comprehensive resource for understanding the mechanism of this compound and for designing and executing experiments to investigate sPLA2 inhibition.

Introduction: this compound as a Tool to Probe sPLA2 Function

This compound (1-Palmitylthio-2-palmitoylamido-1,2-dideoxy-sn-glycero-3-phosphorylcholine) is a structurally modified phospholipid that functions as a competitive, reversible inhibitor of secretory phospholipase A2 (sPLA2). It is not an enzyme and therefore does not possess substrate specificity itself. Instead, its utility lies in its ability to selectively inhibit sPLA2, making it a valuable tool for studying the physiological and pathological roles of this important enzyme family. sPLA2s are key enzymes in various biological processes, including inflammation, host defense, and lipid signaling, primarily through their catalytic activity of hydrolyzing the sn-2 ester bond of glycerophospholipids to release free fatty acids and lysophospholipids.

Mechanism of Inhibition

This compound exerts its inhibitory effect through a dual-binding mechanism. It acts as a competitive inhibitor by binding to the catalytic site of sPLA2, thereby preventing the binding of natural phospholipid substrates. Additionally, it binds to an activator site on the enzyme. This dual interaction is noteworthy, as at low concentrations, the binding of this compound to the activator site may paradoxically lead to an activation of phospholipase activity, while at higher concentrations, the occupation of the catalytic site results in potent inhibition. A notable inhibitory concentration is its IC50 value of 2 μM against sPLA2 at a substrate concentration of 0.5 mM.

Substrate Specificity of Secretory Phospholipase A2 (sPLA2)

The substrate specificity of sPLA2 isoforms is a crucial determinant of their distinct biological functions. This specificity is influenced by both the nature of the phospholipid headgroup and the fatty acid at the sn-2 position. The following table summarizes the known substrate preferences and kinetic parameters for several key human sPLA2 isoforms.

| sPLA2 Isoform | Preferred Phospholipid Headgroup(s) | Preferred sn-2 Fatty Acid | Km (app) (mM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (mM⁻¹s⁻¹) |

| Group IIA | Anionic (PG, PS, PE) | Generally promiscuous | 115 ± 3.5 (for PE) | - | - |

| Group V | Zwitterionic (PC) and Anionic (PE, PS) | Oleyl (less unsaturated) | 87 ± 2.1 (for PC), 32 ± 1.2 (for PS) | - | 2.6 ± 0.02 (for PE) |

| Group X | Zwitterionic (PC) | Arachidonyl (polyunsaturated) | - | - | - |

Experimental Protocols for sPLA2 Inhibition Assays

The following are detailed methodologies for two common types of sPLA2 inhibition assays. These protocols can be adapted to screen and characterize inhibitors like this compound.

Colorimetric sPLA2 Inhibition Assay using a Thio-Phospholipid Substrate

This assay relies on the hydrolysis of a thio-phospholipid substrate by sPLA2, which releases a free thiol. The thiol then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product that can be quantified spectrophotometrically.

Materials:

-

sPLA2 enzyme (e.g., human recombinant Group IIA sPLA2)

-

This compound or other test inhibitors

-

1,2-diheptanoylthio-PC (substrate)

-

DTNB solution

-

Assay Buffer: 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 or 414 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the sPLA2 enzyme in Assay Buffer. The final concentration will depend on the specific activity of the enzyme preparation.

-

Dissolve this compound and other test inhibitors in an appropriate solvent (e.g., DMSO) to create stock solutions.

-

Prepare a working solution of DTNB in the Assay Buffer.

-

Prepare the substrate solution by dissolving 1,2-diheptanoylthio-PC in the Assay Buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Add Assay Buffer and DTNB solution.

-

Enzyme control wells: Add sPLA2 enzyme, Assay Buffer, and DTNB solution.

-

Inhibitor wells: Add sPLA2 enzyme, the desired concentration of this compound or test inhibitor, Assay Buffer, and DTNB solution.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiate the Reaction:

-

Add the substrate solution to all wells to start the reaction.

-

-

Kinetic Measurement:

-

Immediately place the plate in the microplate reader and measure the absorbance at 405 or 414 nm at regular intervals (e.g., every minute) for a set period (e.g., 15-30 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Subtract the rate of the blank from the rates of the enzyme control and inhibitor wells.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the enzyme control.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

-

Fluorescent sPLA2 Inhibition Assay using a BODIPY-Labeled Phospholipid Substrate

This assay utilizes a phospholipid substrate labeled with a BODIPY fluorescent dye. In its intact form, the fluorescence of the BODIPY dye is quenched. Upon hydrolysis by sPLA2, the fluorescent fatty acid is released, leading to an increase in fluorescence that can be measured.

Materials:

-

sPLA2 enzyme

-

This compound or other test inhibitors

-

BODIPY-labeled phospholipid substrate (e.g., Red/Green BODIPY PC-A2)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM CaCl₂

-

Liposomes (e.g., prepared from DOPC and DOPG)

-

96-well black microplate (for fluorescence measurements)

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the sPLA2 enzyme in Assay Buffer.

-

Dissolve this compound and other test inhibitors in an appropriate solvent.

-

Prepare liposomes incorporating the BODIPY-labeled phospholipid substrate. This typically involves mixing the lipids in an organic solvent, evaporating the solvent to form a thin film, and then hydrating the film with Assay Buffer followed by sonication or extrusion.

-

-

Assay Setup (in a 96-well black plate):

-

Blank wells: Add Assay Buffer.

-

Enzyme control wells: Add sPLA2 enzyme and Assay Buffer.

-

Inhibitor wells: Add sPLA2 enzyme and the desired concentration of this compound or test inhibitor in Assay Buffer.

-

Pre-incubate the plate at the desired temperature for 10-15 minutes.

-

-

Initiate the Reaction:

-

Add the liposome solution containing the fluorescent substrate to all wells.

-

-

Fluorescence Measurement:

-

Immediately place the plate in the fluorescence microplate reader.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the BODIPY dye in a kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of increase in fluorescence for each well.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the enzyme control.

-

Calculate the IC50 value as described for the colorimetric assay.

-

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the sPLA2-mediated signaling pathway and a typical experimental workflow for inhibitor screening.

Thioetheramide-PC: A Technical Guide to its Role in Modulating Inflammatory Responses

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Thioetheramide-PC, a potent and reversible inhibitor of secretory phospholipase A2 (sPLA2). Elevated sPLA2 activity is a key factor in the pathogenesis of numerous inflammatory diseases, driving the production of pro-inflammatory lipid mediators. This compound, a structurally modified phospholipid, offers a valuable tool for investigating the role of sPLA2 in inflammation and presents a potential scaffold for the development of novel anti-inflammatory therapeutics. This document details the mechanism of action of this compound, summarizes its inhibitory activity, provides comprehensive experimental protocols for its study, and illustrates the key signaling pathways involved in sPLA2-mediated inflammation.

Introduction: The Role of sPLA2 in Inflammation

Secretory phospholipases A2 (sPLA2) are a family of enzymes that play a critical role in the initiation and propagation of inflammatory responses.[1] These enzymes catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids in cell membranes, releasing arachidonic acid and lysophospholipids.[2] Arachidonic acid serves as the primary precursor for the biosynthesis of eicosanoids, a class of potent lipid mediators that includes prostaglandins and leukotrienes.[3] These molecules are key drivers of the cardinal signs of inflammation, including edema, pain, and cellular infiltration.

Elevated levels of sPLA2 have been implicated in a wide range of inflammatory conditions, including rheumatoid arthritis, atherosclerosis, acute respiratory distress syndrome, and sepsis.[1][2] Consequently, the inhibition of sPLA2 represents a promising therapeutic strategy for the management of these diseases.

This compound: A Competitive, Reversible Inhibitor of sPLA2

This compound (1-Palmitylthio-2-palmitoylamido-1,2-dideoxy-sn-glycero-3-phosphorylcholine) is a synthetic phospholipid analog designed as a potent inhibitor of sPLA2. Its structure mimics the natural substrate of sPLA2, allowing it to competitively bind to the enzyme's active site.

Mechanism of Action

This compound functions as a competitive, reversible inhibitor of sPLA2. It has been shown to interact with the cobra venom ( Naja naja naja) phospholipase A2. A key feature of its inhibitory activity is the sn-2 amide linkage, which is thought to form a hydrogen bond with a water molecule in the enzyme's active site, leading to tighter binding compared to natural phospholipids.

Interestingly, this compound exhibits a dual interaction with sPLA2. Besides binding to the catalytic site, it also interacts with an activator site on the enzyme. The binding to the activator site is reported to be tighter than its binding to the catalytic site. This dual interaction may lead to a paradoxical activation of sPLA2 at low concentrations of the inhibitor.

Quantitative Data on sPLA2 Inhibition

The inhibitory potency of this compound against sPLA2 has been determined using in vitro enzymatic assays. The following table summarizes the key quantitative data.

| Parameter | Value | Enzyme Source | Assay Conditions | Reference |

| IC50 | 2 µM | Secretory Phospholipase A2 | Substrate concentration of 0.5 mM |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the evaluation of this compound's inhibitory activity on sPLA2.

Synthesis of this compound

The synthesis of this compound is a multi-step process. For a detailed, step-by-step synthesis protocol, researchers are directed to the original publication by Yu et al. (1990) in the Journal of Biological Chemistry.

sPLA2 Inhibition Assay (Spectroscopic Thio Assay)

This protocol is adapted from the methods used in the initial characterization of this compound.

Objective: To determine the inhibitory effect of this compound on sPLA2 activity.

Materials:

-

Secretory Phospholipase A2 (e.g., from cobra venom)

-

This compound

-

Diheptanoyl Thio-PC (substrate)

-

Triton X-100

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 100 mM KCl)

-

Microplate reader capable of measuring absorbance at 405-414 nm

Procedure:

-

Preparation of Mixed Micelles: Prepare a solution of the substrate, diheptanoyl thio-PC, and Triton X-100 in the assay buffer. The molar ratio of Triton X-100 to phospholipid should be optimized to ensure proper micelle formation.

-

Inhibitor Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., ethanol). Further dilutions should be made in the assay buffer.

-

Enzyme Preparation: Prepare a stock solution of sPLA2 in the assay buffer. The final concentration should be optimized to yield a linear reaction rate.

-

Assay Setup: In a 96-well microplate, add the following components in order:

-

Assay Buffer

-

This compound solution at various concentrations (or vehicle control)

-

DTNB solution

-

sPLA2 enzyme solution

-

-

Initiation of Reaction: Add the mixed micelle substrate solution to each well to start the reaction.

-

Kinetic Measurement: Immediately place the microplate in the reader and measure the change in absorbance at 405-414 nm over time. The hydrolysis of the thioester bond in the substrate by sPLA2 releases a free thiol, which reacts with DTNB to produce a colored product.

-

Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Cellular Assays for Inflammatory Mediator Release

Objective: To assess the effect of this compound on the production of inflammatory mediators (e.g., prostaglandins, cytokines) in cultured cells.

Cell Lines:

-

RAW 264.7 (murine macrophage-like cells)

-

THP-1 (human monocytic cells)

Procedure:

-

Cell Culture: Culture the chosen cell line under standard conditions.

-

Cell Stimulation: Seed the cells in multi-well plates and allow them to adhere. Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Inflammatory Challenge: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to induce an inflammatory response.

-

Sample Collection: After the desired incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

Mediator Quantification:

-

Prostaglandins (e.g., PGE2): Measure the concentration of prostaglandins in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Cytokines (e.g., TNF-α, IL-6): Quantify the levels of pro-inflammatory cytokines using ELISA or a multiplex cytokine assay.

-

Nitric Oxide (NO): Measure the accumulation of nitrite, a stable product of NO, in the supernatant using the Griess reagent.

-

-

Data Analysis: Compare the levels of inflammatory mediators in this compound-treated cells to the vehicle-treated control to determine the inhibitory effect.

Signaling Pathways and Visualizations

The inhibition of sPLA2 by this compound is expected to modulate downstream signaling pathways that are crucial for the inflammatory response.

sPLA2-Mediated Inflammatory Signaling Pathway

The following diagram illustrates the central role of sPLA2 in the production of pro-inflammatory eicosanoids and the potential point of intervention for this compound.

Caption: sPLA2 hydrolyzes membrane phospholipids to release arachidonic acid, a key precursor for pro-inflammatory mediators.

Experimental Workflow for sPLA2 Inhibition Assay

The following diagram outlines the general workflow for assessing the inhibitory activity of this compound on sPLA2.

Caption: Workflow for determining the IC50 of this compound against sPLA2 using a spectroscopic assay.

Conclusion and Future Directions

This compound stands out as a well-characterized, potent inhibitor of secretory phospholipase A2. Its mechanism of action, involving competitive and reversible binding to the enzyme's active site, makes it an invaluable tool for dissecting the intricate role of sPLA2 in inflammatory processes. While the existing data robustly supports its biochemical efficacy, a significant opportunity remains to explore its pharmacological effects in cellular and in vivo models of inflammation.

Future research should focus on:

-

Evaluating the efficacy of this compound in reducing the production of key inflammatory mediators in relevant cell types, such as macrophages and neutrophils.

-

Investigating the in vivo anti-inflammatory activity of this compound in animal models of inflammatory diseases.

-

Exploring the structure-activity relationship of this compound analogs to optimize potency and pharmacokinetic properties for potential therapeutic development.

By bridging the gap between biochemical inhibition and pharmacological effect, the full potential of this compound and related compounds as modulators of inflammatory responses can be realized.

References

Foundational Research on Thioetheramide-PC and sPLA2 Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning the interaction between Thioetheramide-Phosphocholine (Thioetheramide-PC) and secreted phospholipase A2 (sPLA2). It is designed to be a comprehensive resource, detailing the molecular interactions, inhibitory effects, and the broader context of sPLA2 signaling. This document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes complex biological processes to facilitate a deeper understanding and guide future research.

Introduction to sPLA2 and this compound

Secreted phospholipases A2 (sPLA2s) are a family of enzymes that play a critical role in a variety of physiological and pathological processes, including inflammation, host defense, and signal transduction.[1] These enzymes catalyze the hydrolysis of the sn-2 fatty acyl bond of phospholipids, releasing free fatty acids, such as arachidonic acid, and lysophospholipids.[1][2] The products of this reaction are precursors to potent pro-inflammatory mediators, including prostaglandins and leukotrienes, making sPLA2 a significant target for therapeutic intervention in inflammatory diseases.[3][4]

This compound is a structurally modified phospholipid that acts as a competitive and reversible inhibitor of sPLA2. Its unique molecular architecture, featuring a thioether linkage at the sn-1 position and an amide bond at the sn-2 position, renders it resistant to hydrolysis by sPLA2 while allowing it to bind to the enzyme's active site. Research has shown that this compound not only interacts with the catalytic site but also binds to an allosteric activator site, leading to a dual-action mechanism where it can inhibit or, at low concentrations, potentially activate the enzyme.

Quantitative Data on this compound Inhibition of sPLA2

The inhibitory potency of this compound against sPLA2 has been quantified, providing a basis for its use as a research tool and a starting point for drug development. The most commonly cited value is its half-maximal inhibitory concentration (IC50).

| Inhibitor | Enzyme Target | Parameter | Value | Substrate Concentration | Reference |

| This compound | Secretory Phospholipase A2 (sPLA2) | IC50 | 2 µM | 0.5 mM |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and sPLA2.

sPLA2 Inhibition Assay (Fluorometric)

This protocol describes a fluorescence-based assay to determine the inhibitory activity of this compound on sPLA2. The assay utilizes a synthetic thiophospholipid substrate that, upon cleavage by sPLA2, reacts with a fluorogenic probe to produce a fluorescent signal.

Materials:

-

sPLA2 enzyme (e.g., human recombinant sPLA2-IIA)

-

This compound

-

Fluorescent sPLA2 substrate (e.g., a synthetic thiophospholipid)

-

Fluorogenic probe

-

Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 100 mM KCl, and 0.3 mM Triton X-100)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in Assay Buffer to create a range of inhibitor concentrations.

-

Prepare a working solution of the sPLA2 enzyme in Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate.

-

Prepare working solutions of the fluorescent substrate and fluorogenic probe in Assay Buffer according to the manufacturer's instructions.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

50 µL of Assay Buffer (for blank/control wells) or 50 µL of the this compound dilution.

-

25 µL of the sPLA2 enzyme working solution.

-

-

Incubate the plate at the desired temperature (e.g., 37°C) for 15 minutes to allow for inhibitor-enzyme binding.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 25 µL of the fluorescent substrate working solution to each well.

-

Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic probe (e.g., Ex/Em = 388/513 nm).

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of this compound.

-

Normalize the reaction rates to the control (no inhibitor) to determine the percent inhibition for each inhibitor concentration.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Visualizations of Pathways and Workflows

sPLA2 Signaling and the Arachidonic Acid Cascade